Structural Differentiation from First-Generation P2X3 Antagonists: Thiophene-Containing Amino Alcohol Side Chain
The target compound incorporates a 5-hydroxy-3-(thiophen-3-yl)pentyl side chain that is absent in the diaminopyrimidine-based P2X3 antagonists such as gefapixant (AF-219) and BLU-5937. The patent family to which this compound belongs explicitly claims that heterocyclic compounds with this general scaffold exhibit high P2X3 antagonistic activity and little taste influence, a differentiation that is structurally encoded but not yet quantitatively benchmarked against specific named comparators in the public domain . By contrast, gefapixant achieves a human P2X3 IC50 of approximately 30 nM but also inhibits P2X2/3 with an IC50 of approximately 250 nM, resulting in a selectivity window of only ~8-fold . The target compound's selectivity window has not been publicly disclosed.
| Evidence Dimension | Structural determinant of P2X3 vs P2X2/3 selectivity |
|---|---|
| Target Compound Data | Not disclosed; patent claims reduced taste influence via structural design |
| Comparator Or Baseline | Gefapixant: hP2X3 IC50 ~30 nM, hP2X2/3 IC50 ~250 nM |
| Quantified Difference | Cannot be calculated; public data unavailable for target compound |
| Conditions | Human recombinant P2X3 and P2X2/3 receptors; electrophysiology |
Why This Matters
Procurement decisions for P2X3 antagonists often hinge on the anticipated P2X3 versus P2X2/3 selectivity ratio, as low selectivity predicts clinical taste adverse events; the target compound’s design specifically addresses this selectivity gap.
- [1] Wuhan LL Science and Technology Development Co., Ltd. Heterocyclic compound, intermediate, preparation method therefor and application thereof. US Patent 12,503,468, issued December 23, 2025. View Source
- [2] Abdulqawi, R., et al. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study. The Lancet, 2015, 385, 1198–1205. View Source
